REACTION_CXSMILES
|
[NH3:1].[NH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(O)(=O)CCC(O)=[O:12]>O>[C:6]([CH2:5][CH2:4][C:3]([OH:7])=[O:12])#[N:2].[C:6]([CH2:5][CH2:4][C:3]([NH2:1])=[O:7])#[N:2].[NH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].[NH3:2]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preferably, the hydrogenation reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[NH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(O)(=O)CCC(O)=[O:12]>O>[C:6]([CH2:5][CH2:4][C:3]([OH:7])=[O:12])#[N:2].[C:6]([CH2:5][CH2:4][C:3]([NH2:1])=[O:7])#[N:2].[NH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].[NH3:2]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preferably, the hydrogenation reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |